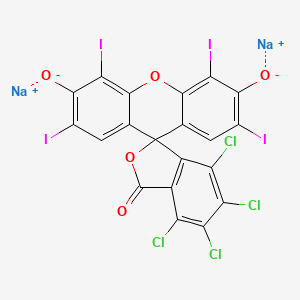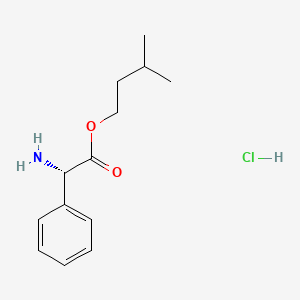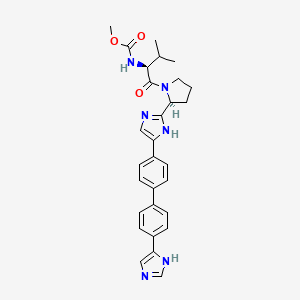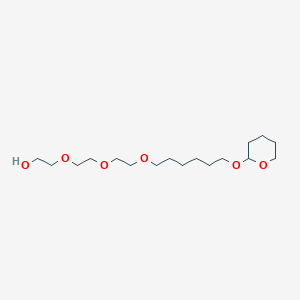![molecular formula C51H101NO5 B11931183 7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate is a complex lipid molecule with a unique structure. It features a terminal hydroxide group and two alkane tails splitting off of an ester group . This compound is primarily used in research settings and has significant potential in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate involves multiple steps. The process typically starts with the preparation of 2-hexyldecanoic acid, which is then esterified with a suitable alcohol to form the ester group . The resulting ester is then reacted with an amine to introduce the amino group, followed by further functionalization to attach the hydroxypentyl and heptyl groups .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research. the general principles of large-scale lipid synthesis, such as batch processing and continuous flow methods, can be applied. These methods ensure high purity and yield, essential for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Used in the development of novel materials and nanotechnology.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with lipid membranes. The ester and amino groups facilitate its incorporation into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can help encapsulate and transport therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
ALC-0315: An ionizable lipid used in mRNA vaccine formulations.
2-Hexyldecanoic acid: A simpler lipid with similar alkane tails but lacking the complex functional groups.
Uniqueness
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate stands out due to its unique combination of functional groups, which confer specific properties such as enhanced membrane interaction and potential for drug delivery applications .
Propriétés
Formule moléculaire |
C51H101NO5 |
|---|---|
Poids moléculaire |
808.3 g/mol |
Nom IUPAC |
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H101NO5/c1-5-9-13-17-21-30-40-48(38-28-15-11-7-3)50(54)56-46-36-25-19-23-32-42-52(44-34-27-35-45-53)43-33-24-20-26-37-47-57-51(55)49(39-29-16-12-8-4)41-31-22-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3 |
Clé InChI |
WIGOXDORDKIWOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)


![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)


